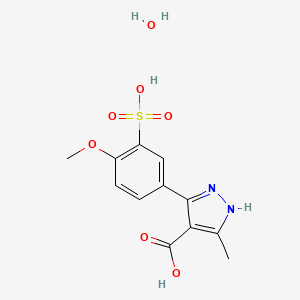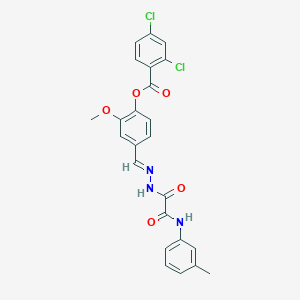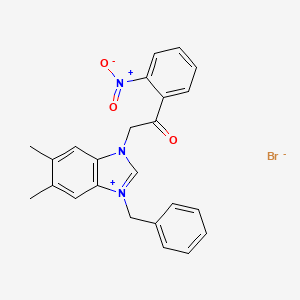
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione typically involves the acetylation of resorcinol with different acetylating agents in the presence of Lewis acids. For example, heating resorcinol with acetyl chloride and anhydrous FeCl3 can yield the desired compound . Another method involves the treatment of resorcinol with acetic anhydride and freshly fused zinc chloride at elevated temperatures .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
- 5-Methyl-hexahydro-isoindole-1,3-dione
- 5-Cinnamylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione is unique due to its specific structural configuration and the presence of both acetyl and phenyl groups
Propiedades
Número CAS |
101289-49-0 |
|---|---|
Fórmula molecular |
C16H18N2O4 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
1,3-diacetyl-5-ethyl-5-phenyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H18N2O4/c1-4-16(13-8-6-5-7-9-13)14(21)17(11(2)19)10-18(12(3)20)15(16)22/h5-9H,4,10H2,1-3H3 |
Clave InChI |
CTFNIOFYXYHXHZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)N(CN(C1=O)C(=O)C)C(=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950446.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine](/img/structure/B11950466.png)


![2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B11950488.png)
![N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950494.png)


![4-Methyl-2-(2-naphthyl)benzo[h]quinoline](/img/structure/B11950510.png)
